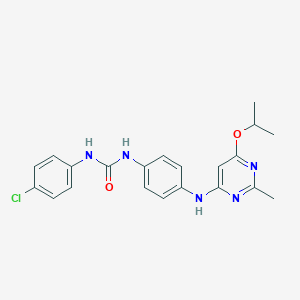acetyl]amino}benzoate CAS No. 1251695-13-2](/img/structure/B2637667.png)
ethyl 4-{[[1-(4-fluorobenzyl)-1H-pyrrol-2-yl](oxo)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hydrogen-bonded Supramolecular Structures
Research has demonstrated the ability to link molecules via hydrogen bonds into various dimensional structures, including chains, sheets, and three-dimensional frameworks. For example, studies on substituted pyrazolylbenzoates, which share structural motifs with the compound of interest, have led to insights into the formation of hydrogen-bonded supramolecular structures. These findings contribute to our understanding of molecular assembly and potential applications in materials science (Portilla et al., 2007).
Optical Nonlinear Properties
Derived compounds from ethyl 4-amino benzoate have been studied for their nonlinear optical properties, indicating potential applications in optical limiting (OL) technologies. The research focuses on Schiff base compounds with significant nonlinear refractive indices and optical limiting properties, making them candidates for optical limiter applications (Abdullmajed et al., 2021).
Transformations into Pyrroles and Pyridines
Research on the transformations of formylchromone derivatives into pyrroles and pyridines explores the synthetic pathways and mechanistic insights into forming structurally complex and biologically relevant heterocycles. Such studies contribute to the broader field of organic synthesis, highlighting methods for constructing diverse heterocyclic compounds (Clarke et al., 1985).
Synthesis of Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents demonstrate the application of related chemical structures in developing new therapeutic agents. By exploring the antibacterial and antifungal activities of synthesized compounds, researchers contribute valuable data to the search for novel antimicrobials (Desai et al., 2007).
Novel Synthesis Approaches
The development of novel synthesis approaches for complex ring systems, such as the pyrrolo[2,1-c][1,4]benzodiazocine ring, highlights the ongoing innovation in organic synthesis. These methodologies provide new pathways for creating compounds with potential pharmaceutical applications, showcasing the versatility of synthetic organic chemistry (Koriatopoulou et al., 2008).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5/c1-28-13-3-4-14(15(11-13)29-2)21-16(26)12-25-19(27)24-6-5-20-17(18(24)22-25)23-7-9-30-10-8-23/h3-6,11H,7-10,12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQVHZWPTPIEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637584.png)

![3-Fluoro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2637588.png)


![Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone](/img/structure/B2637592.png)

![1-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine hydrobromide](/img/structure/B2637595.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2637598.png)
![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2637603.png)
![7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637604.png)

![6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)